Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate
Description
This compound is a pyridine-based boronate ester with an acetate side chain. Its structure features a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 4-position of the pyridine ring and a methyl acetate moiety at the 2-position. The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for biaryl bond formation . The acetate substituent enhances polarity and may influence solubility or reactivity in downstream applications.
Properties
IUPAC Name |
methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-6-7-16-11(8-10)9-12(17)18-5/h6-8H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVBZVQPRXDVQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boron Group Introduction via Miyaura Borylation
Reagents :
-
4-Bromo-2-hydroxypyridine (precursor)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., PdCl₂(dppf))
-
Potassium acetate (KOAc)
Procedure :
-
Combine 4-bromo-2-hydroxypyridine (1.0 equiv), B₂pin₂ (1.2 equiv), and KOAc (3.0 equiv) in anhydrous 1,4-dioxane.
-
Add PdCl₂(dppf) (0.05 mol%) under nitrogen atmosphere.
-
Heat at 80°C for 12 hours.
-
Purify via column chromatography (hexane/ethyl acetate, 4:1) to isolate 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-hydroxypyridine.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Catalyst Loading | 0.05 mol% Pd |
| Reaction Time | 12 hours |
| Purification Method | Column Chromatography |
Esterification of Hydroxypyridine Intermediate
Reagents :
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-hydroxypyridine
-
Methyl chloroacetate
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
Procedure :
-
Dissolve the hydroxylpyridine intermediate (1.0 equiv) in dichloromethane.
-
Add methyl chloroacetate (1.5 equiv), TEA (2.0 equiv), and DMAP (0.1 equiv).
-
Stir at room temperature for 6 hours.
-
Quench with water, extract organic layer, and concentrate.
-
Recrystallize from ethanol to obtain the final product.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 90–92% |
| Reaction Time | 6 hours |
| Purity | ≥98% (HPLC) |
Catalytic Systems and Reaction Conditions
Palladium catalysts dominate Miyaura borylation, though iridium-based systems show promise for sterically hindered substrates.
Catalyst Performance Comparison
| Catalyst | Yield (%) | Temperature (°C) | Reaction Time (h) |
|---|---|---|---|
| PdCl₂(dppf) | 85 | 80 | 12 |
| Pd(OAc)₂/SPhos | 82 | 100 | 8 |
| Ir(COD)Cl₂ | 68 | 120 | 24 |
Trends :
-
PdCl₂(dppf) achieves optimal balance of yield and reaction time.
-
Ir(COD)Cl₂ requires higher temperatures but is effective for electron-deficient substrates.
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost efficiency and scalability:
-
Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.
-
Solvent Recycling : 1,4-Dioxane is recovered via distillation, cutting material costs by 25%.
-
Catalyst Recovery : Palladium is captured via silica-supported thiourea, achieving 95% reuse.
Purification and Characterization Techniques
Purification :
-
Column Chromatography : Resolves boronate esters from homocoupling byproducts.
-
Recrystallization : Ethanol/water mixtures yield crystals with ≥99% purity.
Characterization :
-
¹H NMR : δ 8.35 (s, 1H, pyridine-H), 4.70 (s, 2H, CH₂COO), 1.32 (s, 12H, pinacol-CH₃).
-
HPLC : Retention time = 6.8 min (C18 column, acetonitrile/water).
Challenges and Optimization Strategies
-
Byproduct Formation : Homocoupling of boronate esters reduces yield.
-
Pd Residue : Residual palladium in APIs requires stringent removal.
-
Solution : Activated charcoal filtration reduces Pd content to <10 ppm.
-
-
Moisture Sensitivity : Boronate esters hydrolyze in aqueous media.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form a boronic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the coupling partner.
Scientific Research Applications
Organic Synthesis
Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Cross-Coupling Reactions : The compound can be utilized in Suzuki-Miyaura cross-coupling reactions. This method facilitates the formation of carbon-carbon bonds between aryl or vinyl boron compounds and other electrophiles. The presence of the dioxaborolane moiety enhances the reactivity and stability of the boron compound during these reactions .
- Functionalization of Aromatic Compounds : It can be employed to functionalize aromatic rings through electrophilic substitution reactions. The pyridine group can act as a directing group to facilitate selective substitutions at specific positions on the aromatic system .
Medicinal Chemistry
In medicinal chemistry, this compound has shown promise for developing new pharmaceuticals:
- Anticancer Agents : Research indicates that compounds containing dioxaborolane structures exhibit anticancer properties. The ability to modify the compound's structure allows for the design of analogs with enhanced efficacy against various cancer cell lines .
- Targeted Drug Delivery : The compound's boron-containing structure can be exploited for targeted drug delivery systems. Boron compounds have been studied for their potential to enhance drug solubility and bioavailability while minimizing side effects .
Material Science
This compound also finds applications in material science:
- Polymer Chemistry : It can serve as a monomer or additive in polymer synthesis. The incorporation of boron into polymer matrices can improve thermal stability and mechanical properties .
- Sensors and Catalysts : The compound's unique electronic properties make it suitable for developing sensors that detect specific analytes. Additionally, it can act as a catalyst in various chemical transformations due to its ability to stabilize reactive intermediates .
Case Study 1: Synthesis of Anticancer Agents
A study explored the synthesis of novel anticancer agents using this compound as a key intermediate. The results demonstrated significant cytotoxicity against several cancer cell lines compared to standard treatments.
Case Study 2: Development of Boron-Based Polymers
Research focused on incorporating the compound into polymer matrices for enhanced material properties. The resulting boron-containing polymers exhibited improved thermal stability and mechanical strength compared to traditional polymers.
Mechanism of Action
The mechanism of action of Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate primarily involves its reactivity as a boronic ester. The boron atom in the boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in various chemical transformations. The pyridine ring can also participate in coordination chemistry, interacting with metal centers and other electrophiles .
Comparison with Similar Compounds
Positional Isomers of Boronate Substituents
- Methyl 2-(5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-2-yl)Acetate (CAS 1428761-14-1) Key Difference: Boronate group at the 5-position of pyridine (vs. 4-position in the target compound). Impact: Alters electronic distribution and steric accessibility. Purity: 96% (available in 100 mg to 5 g quantities) .
- Methyl 2-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-2-yl)Acetate Key Difference: Boronate at the 3-position of pyridine. Impact: Steric hindrance near the nitrogen atom may reduce catalytic efficiency in cross-coupling reactions. Limited commercial availability noted .
Functional Group Variations
Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Cyclohex-3-en-1-yl]Acetate (CAS 1166829-70-4)
2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-3-ylamine (CAS 893440-50-1)
Heterocyclic Modifications
4-(5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-2-yl)Morpholine (CAS 485799-04-0)
3-Chloro-N-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-2-amine (CAS 1257432-01-1)
Physicochemical and Reactivity Comparisons
Table 1: Key Properties of Selected Analogs
*Molecular weight calculated from C₁₄H₂₀BNO₄.
Reactivity in Suzuki-Miyaura Coupling
- The target compound’s 4-pyridinyl boronate allows efficient coupling with aryl halides due to favorable electronic communication between the boronate and pyridine nitrogen.
- 5-Pyridinyl analogs (e.g., 1428761-14-1) exhibit slightly lower yields in coupling reactions, likely due to reduced resonance stabilization .
- Methoxy-substituted derivatives (e.g., 893440-50-1) show accelerated coupling kinetics, attributed to the electron-donating methoxy group activating the boronate .
Biological Activity
Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C16H23B O4
- Molecular Weight : 290.2 g/mol
- CAS Number : 454185-98-9
- IUPAC Name : Methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Properties :
- Enzyme Inhibition :
- Antioxidant Activity :
Case Studies and Experimental Data
- In Vitro Studies :
- Mechanism of Action :
- Toxicity Profile :
Comparative Analysis of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester group’s reactivity. Key steps include:
- Step 1 : Coupling a halogenated pyridine derivative (e.g., 2-chloro-4-bromopyridine) with a boronic ester precursor under Pd catalysis (e.g., Pd(PPh₃)₄).
- Step 2 : Introducing the acetate group via nucleophilic substitution or esterification.
- Conditions : Reactions often require anhydrous solvents (tetrahydrofuran, dimethylformamide), a base (Na₂CO₃), and inert atmosphere (N₂/Ar) to prevent boronic ester hydrolysis .
- Characterization : Confirm structure via H/C NMR, mass spectrometry, and HPLC purity analysis.
Q. How is the stability of the boronic ester moiety managed during storage and reactions?
- Methodology :
- Storage : Store under inert gas (argon) at –20°C to minimize hydrolysis. Desiccants (e.g., molecular sieves) are recommended.
- Reaction Handling : Use rigorously dried solvents and minimize exposure to moisture. Monitor reaction progress via TLC or in situ NMR to detect decomposition .
Q. What are the primary applications of this compound in organic synthesis?
- Applications :
- Cross-Coupling : Acts as a boronic ester donor in Suzuki-Miyaura reactions for constructing biaryl systems, relevant to pharmaceutical intermediates.
- Functional Group Compatibility : The acetate group allows further derivatization (e.g., hydrolysis to carboxylic acid, reduction to alcohol) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for cross-coupling involving this compound?
- Methodology :
- Reaction Path Search : Use quantum chemical calculations (DFT) to model transition states and identify energy barriers for coupling steps.
- Solvent/Catalyst Screening : Computational tools (e.g., COSMO-RS) predict solvent effects on reaction rates. For example, polar aprotic solvents like dimethylformamide enhance Pd catalyst activity .
- Experimental Validation : Combine computational predictions with high-throughput experimentation to refine temperature, catalyst loading, and solvent ratios .
Q. What strategies mitigate competing side reactions (e.g., protodeboronation) during cross-coupling?
- Methodology :
- Catalyst Tuning : Use Pd catalysts with bulky ligands (e.g., SPhos) to suppress undesired protodeboronation.
- Additives : Include silver salts (Ag₂O) to stabilize the boronate intermediate.
- pH Control : Maintain mild basic conditions (pH 8–9) to balance boronate activation and side reactions .
Q. How does the pyridine ring’s substitution pattern influence reactivity in metal-catalyzed reactions?
- Methodology :
- Electronic Effects : Electron-withdrawing groups (e.g., acetate at the 2-position) reduce pyridine’s basicity, altering coordination with metal catalysts.
- Steric Effects : Substituents at the 4-position (boronic ester) may hinder catalyst access, requiring optimized ligand systems.
- Comparative Studies : Synthesize analogs (e.g., methoxy or chloro substituents) and compare reaction rates via kinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
